![molecular formula C14H17F2NO4 B1523242 2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid CAS No. 851047-82-0](/img/structure/B1523242.png)
2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid
Overview
Description
2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a difluorophenyl group attached to the propanoic acid backbone
Preparation Methods
The synthesis of 2-(tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable difluorophenyl halide.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, including esterification and hydrolysis.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound is a derivative of phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a difluorophenyl moiety on the propanoic acid side chain. Its chemical structure can be represented as follows:
Scientific Research Applications
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Drug Development :
- The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural similarity to amino acids makes it suitable for incorporation into peptide-based drugs.
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Peptide Synthesis :
- The Boc group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the protection of amino groups during the synthesis process. This application is crucial for developing complex peptides with specific biological activities.
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Biological Activity Studies :
- Research has indicated that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and analgesic properties. Studies have shown that modifications to the phenylalanine backbone can enhance potency against specific biological targets.
Case Studies
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Anti-Cancer Activity :
- A study demonstrated that compounds derived from 2-(tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid exhibited selective cytotoxicity against cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in tumor growth.
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Neuroprotective Effects :
- Another research highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was shown to reduce oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-(tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the tert-butoxycarbonyl protecting group and the difluorophenyl group influences its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the biological context.
Comparison with Similar Compounds
2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid can be compared with other similar compounds, such as:
2-(Tert-butoxycarbonylamino)-3-(2,4-difluorophenyl)propanoic acid: This compound has a similar structure but with different substitution patterns on the phenyl ring.
2-(Tert-butoxycarbonylamino)-3-(2,6-dichlorophenyl)propanoic acid: This compound has chlorine atoms instead of fluorine atoms on the phenyl ring, leading to different chemical and biological properties.
2-(Tert-butoxycarbonylamino)-3-(2,6-dimethylphenyl)propanoic acid: This compound has methyl groups instead of fluorine atoms, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties.
Biological Activity
2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid, often referred to as Boc-Difluoro-Phe, is a β-amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluorophenyl moiety, which may influence its interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 301.29 g/mol. It is typically stored at room temperature in solid form and exhibits high purity levels (≥98%) . The compound's structure can be represented as follows:
The biological activity of Boc-Difluoro-Phe is primarily attributed to its incorporation into peptides and proteins, where it can modulate various biochemical pathways. The presence of the difluorophenyl group enhances lipophilicity and may improve binding affinity to specific receptors or enzymes.
In Vitro Studies
Research indicates that Boc-Difluoro-Phe can be effectively incorporated into proteins via ribosomal synthesis. This incorporation allows for the study of its effects on protein structure and function. For instance, it has been shown to affect the folding and stability of peptides, potentially altering their biological activity .
In Vivo Studies
In vivo studies have demonstrated that compounds similar to Boc-Difluoro-Phe exhibit anti-inflammatory properties and may act as inhibitors of certain enzymes involved in metabolic pathways. For example, derivatives of this compound have been investigated for their role as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in the management of diabetes .
Case Study 1: DPP-IV Inhibition
A study explored the efficacy of Boc-Difluoro-Phe derivatives as DPP-IV inhibitors. These compounds were tested in diabetic models, showing significant reductions in blood glucose levels compared to controls. The mechanism was linked to enhanced GLP-1 activity due to reduced degradation by DPP-IV .
Case Study 2: Anticancer Activity
Another investigation focused on the potential anticancer properties of Boc-Difluoro-Phe when incorporated into peptide sequences targeting cancer cells. The modified peptides exhibited increased cytotoxicity against specific cancer cell lines compared to unmodified counterparts, suggesting a promising avenue for therapeutic development .
Data Summary
Property | Value |
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Chemical Formula | C₁₄H₁₇F₂NO₄ |
Molecular Weight | 301.29 g/mol |
Purity | ≥98% |
Biological Activities | DPP-IV inhibition, anticancer |
Storage Conditions | Room temperature |
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRFXXIFWMNGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682156 | |
Record name | N-(tert-Butoxycarbonyl)-2,6-difluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851047-82-0 | |
Record name | N-(tert-Butoxycarbonyl)-2,6-difluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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